Product packaging for Famitinib(Cat. No.:)

Famitinib

Cat. No.: B8408974
M. Wt: 410.5 g/mol
InChI Key: GKEYKDOLBLYGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Famitinib (also known as SHR1020) is a novel, small-molecule, multi-targeted receptor tyrosine kinase inhibitor (TKI) with potent antitumor activity . Its mechanism of action involves the targeted inhibition of key receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and c-Kit, which are critically involved in tumor cell proliferation, survival, and angiogenesis . This dual inhibition of both angiogenesis and cell proliferation makes this compound a valuable compound for oncological research . Preclinical studies have demonstrated its powerful antitumor efficacy in models of human gastric cancer, where it inhibited cell proliferation by inducing G2/M phase cell cycle arrest and causing apoptosis in a dose-dependent manner . In vivo, this compound significantly slowed tumor growth in xenograft models, an effect attributed to the inhibition of angiogenesis, as evidenced by reduced microvessel density . This compound is a structural analog of sunitinib but was developed with improved cell inhibitory activity . Its research applications have expanded into innovative combination therapies, particularly with immune checkpoint inhibitors. The combination of this compound with the PD-1 inhibitor camrelizumab has shown synergistic effects in clinical trials for recurrent or metastatic cervical cancer, where the anti-angiogenic action of this compound is thought to help normalize the tumor vasculature and enhance T-cell infiltration, thereby augmenting the effects of immunotherapy . This combination has received conditional approval in China for this indication, highlighting its significant research and translational potential . The chemical formula of this compound is C23H27FN4O2, with an average molecular weight of 410.493 g/mol . In vitro and clinical data indicate that this compound is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4/5 and CYP1A1/2 . Researchers should be aware that metabolism can lead to the formation of a reactive quinone-imine intermediate, which has been correlated with observed hepatotoxicity in studies, suggesting this as an important consideration for investigative toxicology . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O2 B8408974 Famitinib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)

InChI Key

GKEYKDOLBLYGRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Origin of Product

United States

Molecular Mechanisms of Action

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The VEGFR family consists of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors are critical mediators of angiogenesis, the process by which new blood vessels form patsnap.commdpi.com. Famitinib (B1672043) has demonstrated inhibitory activity against VEGFR-2 and VEGFR-3, and also against VEGFR-1 (Flt1) patsnap.comcancer.govspringer.com. Inhibition of these receptors disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby limiting the blood supply to tumors patsnap.comontosight.ai.

VEGFR-1 Inhibition Mechanisms

This compound has been identified as an inhibitor of VEGFR-1 (Flt1) cancer.govspringer.com. VEGFR-1 plays a role in both angiogenesis and the recruitment of myeloid cells to the tumor microenvironment mdpi.com. The specific mechanisms by which this compound inhibits VEGFR-1 involve binding to and blocking its kinase activity, thereby preventing downstream signaling cascades that contribute to tumor progression cancer.gov.

VEGFR-2 Inhibition Mechanisms

VEGFR-2 is considered a primary target of this compound and is a key driver of angiogenesis medchemexpress.commdpi.comnih.gov. This compound inhibits VEGFR-2 with an IC50 value of 4.7 nM medchemexpress.comnih.govbmj.commedchemexpress.com. The inhibition of VEGFR-2 by this compound blocks the binding of vascular endothelial growth factor (VEGF) and subsequent phosphorylation of the receptor patsnap.comontosight.ai. This action disrupts downstream signaling pathways, such as the VEGF/PI3K/Akt/MAPK axis, which are essential for endothelial cell proliferation, migration, and tube formation medchemexpress.commedchemexpress.comresearchgate.net. Preclinical studies have shown that this compound inhibits VEGF-induced proliferation, migration, and tubule formation in human umbilical vein endothelial cells medchemexpress.commedchemexpress.com. This inhibition of angiogenesis contributes significantly to this compound's antitumor activity by reducing tumor microvessel density nih.govspandidos-publications.com.

VEGFR-2 Inhibition Mechanisms

Platelet-Derived Growth Factor Receptor (PDGFR) Family Inhibition

The PDGFR family, including PDGFRα and PDGFRβ, is involved in various cellular processes, including cell proliferation, migration, and survival, and plays a role in stromal development and pericyte function within the tumor microenvironment patsnap.comnih.gov. This compound inhibits PDGFRs patsnap.comcancer.govbmj.combmj.comdrugbank.com.

PDGFRα Inhibition Mechanisms

This compound has been shown to inhibit PDGFRα drugbank.comgisttrials.org. PDGFRα signaling can contribute to tumor cell proliferation and the recruitment and activation of stromal cells nih.gov. The inhibition of PDGFRα by this compound involves blocking its kinase activity, which can lead to reduced tumor cell viability and potentially impact the tumor microenvironment patsnap.comdrugbank.com.

Table 1: this compound Inhibition Profile (Selected RTKs)

Target RTKIC50 (nM)References
VEGFR-24.7 medchemexpress.comnih.govbmj.commedchemexpress.com
PDGFRβ6.6 medchemexpress.comnih.govbmj.commedchemexpress.com
c-Kit2.3 medchemexpress.comnih.govbmj.commedchemexpress.com
VEGFR-3High inhibitory activity bmj.comnih.gov
VEGFR-1 (Flt1)Inhibits cancer.govspringer.com
PDGFRαInhibits drugbank.comgisttrials.org

Note: IC50 values may vary depending on the specific assay and cell line used.

Detailed Research Findings:

Preclinical studies have demonstrated this compound's potent antitumor activity in various cancer models. In human gastric cancer cells and xenografts, this compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in a dose-dependent manner nih.govmedchemexpress.comspandidos-publications.com. In xenograft models, this compound significantly slowed tumor growth by inhibiting angiogenesis, as evidenced by reduced tumor microvessel density nih.govspandidos-publications.com. This compound has also shown potential in enhancing the radiosensitivity of nasopharyngeal carcinoma cells by attenuating radiation-induced phosphorylation of PDGFR and c-kit and inhibiting microvessel formation nih.gov. Furthermore, research suggests that this compound can facilitate the effects of PD-1 blockade to enhance antitumor immunity researchgate.net.

Table 2: Summary of Preclinical Findings

Cancer TypeObserved EffectsReferences
Gastric CancerInhibited cell proliferation, induced G2/M cell cycle arrest, caused apoptosis, inhibited angiogenesis, reduced tumor growth in xenografts. nih.govmedchemexpress.comspandidos-publications.comresearchgate.net
Nasopharyngeal CancerEnhanced radiosensitivity, attenuated radiation-induced PDGFR and c-kit phosphorylation, inhibited microvessel formation. nih.gov
Various Solid TumorsAntitumor activity via targeting VEGFR2, c-Kit, and PDGFRβ. nih.govresearchgate.net
PDGFRβ Inhibition Mechanisms

This compound has shown potent inhibitory activity against platelet-derived growth factor receptor β (PDGFRβ) nih.govbmj.commedchemexpress.com. PDGFRβ is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of various cell types, including those in the tumor microenvironment, such as pericytes and fibroblasts patsnap.com. Inhibition of PDGFRβ by this compound can lead to reduced stromal support for tumors and impaired angiogenesis. Studies have reported IC₅₀ values for this compound against PDGFRβ in the low nanomolar range bmj.commedchemexpress.com.

Stem Cell Factor Receptor (c-Kit) Inhibition

The stem cell factor receptor, c-Kit (also known as SCFR), is another key target of this compound nih.govcancer.govbmj.commedchemexpress.com. c-Kit is a receptor tyrosine kinase involved in the growth and survival of various cell types, and its aberrant activation is implicated in several cancers, particularly gastrointestinal stromal tumors (GISTs) patsnap.com. This compound effectively inhibits the activity of c-Kit, contributing to its antitumor effects medchemexpress.com. Research indicates that this compound inhibits c-Kit with an IC₅₀ value of 2.3 nM bmj.commedchemexpress.com.

FMS-like Tyrosine Kinase (Flt) Inhibition

This compound also exhibits inhibitory activity against FMS-like tyrosine kinases (Flt), specifically Flt-1 and Flt-3 cancer.govbmj.compharmaceutical-technology.com. These kinases are involved in various cellular processes, including hematopoiesis and angiogenesis.

Flt-1, also known as VEGFR-1, is a receptor tyrosine kinase that binds to vascular endothelial growth factor (VEGF) and is involved in angiogenesis mdpi.com. This compound's inhibition of Flt-1 contributes to its anti-angiogenic properties, which are crucial for restricting blood supply to tumors patsnap.comcancer.gov.

Flt-3 is a receptor tyrosine kinase predominantly expressed in hematopoietic progenitor cells, and mutations in FLT3 are common in acute myeloid leukemia (AML) nih.govresearchgate.nethematologyandoncology.net. This compound has been identified as an inhibitor of Flt-3 cancer.govpharmaceutical-technology.comnih.gov, suggesting potential activity in hematological malignancies characterized by FLT3 alterations.

Flt-1 Inhibition

Proto-oncogene Tyrosine-Protein Kinase Receptor (RET) Inhibition

This compound has been shown to inhibit the proto-oncogene tyrosine-protein kinase receptor RET dcchemicals.combmj.comnih.govaacrjournals.org. RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival, and its aberrant activation through mutations or fusions is found in various cancers, including thyroid cancer and non-small cell lung cancer mdpi.com. The inhibition of RET by this compound contributes to its broad spectrum of activity against different tumor types aacrjournals.org.

Other Kinase Targets and Inhibition Kinetics

Beyond the primary targets, this compound also demonstrates inhibitory activity against other kinases, including VEGFR-3 and members of the TAM family of kinases (AXL and MER) bmj.comaacrjournals.org. The inhibition kinetics of this compound against its key targets have been characterized by their half-maximal inhibitory concentration (IC₅₀) values. These values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

The reported IC₅₀ values for this compound against its primary targets are summarized in the table below:

Kinase TargetIC₅₀ (nM)Source
c-Kit2.3 bmj.commedchemexpress.comtargetmol.com
VEGFR-24.7 bmj.commedchemexpress.comtargetmol.com
PDGFRβ6.6 bmj.commedchemexpress.comtargetmol.com

These low nanomolar IC₅₀ values highlight the potent inhibitory activity of this compound against these key kinases, providing a basis for its observed antitumor effects in various preclinical and clinical studies nih.govmedchemexpress.comaacrjournals.orgmedchemexpress.com. This compound's multi-targeted inhibition profile is believed to contribute to its efficacy by simultaneously disrupting multiple pathways essential for tumor growth and survival patsnap.comcancer.gov.

Downstream Signaling Pathway Modulation

The inhibition of RTKs by this compound disrupts the activation of several intracellular signaling pathways that are constitutively active or overexpressed in many cancers. patsnap.comontosight.aicancer.gov

Inhibition of Proliferation Signaling Cascades

This compound's inhibitory effects on RTKs, such as VEGFR, PDGFR, and c-Kit, lead to the suppression of downstream pathways that drive cell proliferation. patsnap.comontosight.aicancer.govmedchemexpress.com

Here is a representation of the effect on ERK phosphorylation:

Treatment GroupEffect on ERK PhosphorylationReference
This compound aloneNo effect observed nih.gov nih.gov
HS-10296 aloneSignificant inhibition nih.gov nih.gov
HS-10296 + this compoundSynergistic inhibition nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is another crucial signaling cascade downstream of RTKs that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer. mdpi.come-century.usvulcanchem.com Activation of RTKs can lead to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3, leading to the recruitment and phosphorylation of AKT. mdpi.come-century.usvulcanchem.comoncotarget.com Activated AKT then regulates various downstream effectors, including mTOR. mdpi.comvulcanchem.com Research indicates that this compound can inhibit AKT phosphorylation. nih.govresearchgate.netnih.gov Similar to its effects on ERK, this compound has been shown to synergistically inhibit AKT phosphorylation when used in combination with other targeted therapies, such as HS-10296 in NSCLC cells. nih.govresearchgate.netnih.gov This inhibition of the PI3K/AKT/mTOR axis contributes to the suppression of cell proliferation and induction of apoptosis. nih.govresearchgate.netnih.govvulcanchem.com

Here is a representation of the effect on AKT phosphorylation:

Treatment GroupEffect on AKT PhosphorylationReference
This compound aloneNo effect observed nih.gov nih.gov
HS-10296 aloneSignificant inhibition nih.gov nih.gov
HS-10296 + this compoundSynergistic inhibition nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK phosphorylation)

Induction of Apoptosis Pathways

In addition to inhibiting proliferation signals, this compound has been shown to trigger apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.commedchemexpress.comnih.gov

The intrinsic apoptotic pathway is primarily regulated by the balance of pro-apoptotic and anti-apoptotic proteins of the BCL-2 family, and is often triggered by intracellular signals such as growth factor withdrawal or cellular stress. This compound has been reported to induce cell apoptosis in a dose-dependent manner in various cancer cell lines. nih.govmedchemexpress.commedchemexpress.comnih.gov Studies in gastric cancer cells, for instance, have shown that this compound treatment leads to increased apoptosis, which was confirmed by techniques such as TUNEL assay and the downregulation of anti-apoptotic proteins like BCL2. nih.govnih.gov This suggests that this compound can activate the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the eventual execution of the apoptotic program. nih.govnih.gov

Here is a summary of this compound's effect on apoptosis in gastric cancer cells:

Cell LineThis compound TreatmentApoptosis Level (Compared to Control)BCL2 ExpressionReference
BGC-823TreatedSignificantly increased (P<0.01) nih.govDownregulated nih.gov nih.govnih.gov
MGC-803TreatedSignificantly increased (P<0.01) nih.govDownregulated nih.gov nih.govnih.gov

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase cascades. While the primary focus of research on this compound's apoptotic effects has been on the intrinsic pathway through modulation of BCL2 family proteins, its broader impact on cell signaling, including potential interactions with pathways that can influence death receptor expression or sensitivity, suggests a potential for modulating the extrinsic pathway as well. However, specific detailed research findings explicitly describing this compound's direct activation or modulation of the extrinsic apoptotic pathway components (e.g., Fas, TRAIL-R, caspase-8 activation) were not prominently found in the provided search results. Further research may be needed to fully elucidate this compound's potential influence on the extrinsic apoptotic cascade.

Intrinsic Apoptotic Pathway Activation

Cell Cycle Regulation Mechanisms

This compound has been shown to influence the cell cycle, a fundamental process controlling cell division and proliferation. creativebiolabs.netnih.gov Deregulation of the cell cycle is a hallmark of cancer, making it a significant target for therapeutic intervention. nih.govnih.gov

G2/M Phase Arrest Induction

Research indicates that this compound can induce cell cycle arrest at the G2/M phase. nih.govmedchemexpress.commedchemexpress.comglpbio.comglpbio.com This arrest prevents cells from progressing from the G2 phase (growth phase before mitosis) to the M phase (mitosis), thereby inhibiting cell division. Studies in gastric cancer cell lines, such as BGC-823 and MGC-803, have shown that this compound treatment leads to an increase in the number of cells in the G2/M phase in a dose-dependent manner. nih.gov

Cyclin and Cyclin-Dependent Kinase (CDK) Modulation

The cell cycle is tightly regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). creativebiolabs.netnih.govnih.gov this compound's effect on cell cycle arrest at the G2/M phase is associated with the modulation of these key regulatory proteins. One study specifically noted the upregulation of cyclin B1 in conjunction with G2/M phase arrest induced by this compound in gastric cancer cells. nih.gov Cyclin B1 is known to form a complex with CDK1 (also known as Cdc2) that is crucial for the transition from G2 to M phase. creativebiolabs.net

Anti-Angiogenic Mechanisms in Research Models

Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. frontiersin.org this compound has demonstrated anti-angiogenic properties in various in vitro research models. nih.govmedchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov

Endothelial Cell Proliferation Inhibition (in vitro)

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation. medchemexpress.commedchemexpress.com VEGF is a key signaling protein that stimulates the proliferation of endothelial cells, a critical step in angiogenesis. frontiersin.org Inhibition of this process by this compound suggests a direct impact on the cellular components necessary for blood vessel formation.

Endothelial Cell Migration Inhibition (in vitro)

Endothelial cell migration is another essential process in the formation of new blood vessels, allowing cells to move and assemble at the site of angiogenesis. Research using HUVECs has demonstrated that this compound inhibits VEGF-induced endothelial cell migration in vitro. medchemexpress.commedchemexpress.comnih.govresearchgate.net This inhibitory effect further contributes to its anti-angiogenic profile by disrupting the directed movement of endothelial cells.

Tubule Formation Disruption (in vitro)

Tubule formation, also known as capillary-like structure formation, is an in vitro assay that mimics the organization of endothelial cells into tubular structures, a process analogous to the formation of blood vessels in vivo. cancer.cawebpathology.com Studies have shown that this compound disrupts VEGF-induced tubule formation by human umbilical vein endothelial cells in vitro. medchemexpress.commedchemexpress.com This indicates that this compound interferes with the ability of endothelial cells to organize into the complex structures required for functional blood vessels.

Summary of In Vitro Anti-Angiogenic Effects

In Vitro AssayEffect of this compoundReference
Endothelial Cell ProliferationInhibition (VEGF-induced) medchemexpress.commedchemexpress.com
Endothelial Cell MigrationInhibition (VEGF-induced) medchemexpress.commedchemexpress.comnih.govresearchgate.net
Tubule FormationDisruption (VEGF-induced) medchemexpress.commedchemexpress.com

Data on this compound's Effect on Gastric Cancer Cell Proliferation (Selected Data)

This compound inhibited gastric cancer cell growth in a dose-dependent manner. medchemexpress.com

Cell LineThis compound Concentration (µM)Incubation Time (h)Result (IC50 µM)Reference
BGC-8230.6-20.024, 48, 723.6 (at 48h) medchemexpress.commedchemexpress.com
MGC-8030.6-20.024, 48, 723.1 (at 48h) medchemexpress.commedchemexpress.com

Microvessel Density Reduction (in vivo preclinical models)

This compound's primary mechanism of action includes the inhibition of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and survival patsnap.com. Preclinical studies in in vivo models have shown that this compound treatment leads to a reduction in tumor microvessel density (MVD). For instance, in BGC-823 gastric cancer xenograft models in nude mice, this compound significantly slowed tumor growth, and this effect was associated with the inhibition of angiogenesis, as evidenced by decreased tumor microvessel density nih.govresearchgate.net. Similar observations regarding the reduction of microvessel density upon this compound treatment have been noted in other preclinical studies researchgate.netunito.it.

Immunomodulatory Mechanisms within the Tumor Microenvironment

Beyond its direct anti-angiogenic effects, this compound has been shown to modulate the tumor microenvironment (TME), influencing the immune response against the tumor. The TME is a complex ecosystem containing various cell types, including immune cells, that can either promote or inhibit tumor growth mdpi.com. An immunosuppressive TME is a significant barrier to effective cancer therapy, including immunotherapy nih.govmdpi.commednexus.org. This compound's ability to target RTKs involved in immune suppression pathways suggests its potential to enhance antitumor immune responses researchgate.netbmj.comnih.govbmj.com.

Alteration of Immune Cell Infiltration (e.g., CD8+ T cells, M1 macrophages)

This compound has been observed to alter the infiltration of various immune cells within the tumor microenvironment in preclinical models. Studies have shown that this compound, particularly in combination with other therapies like radioimmunotherapy, can promote the infiltration of anti-tumor immune cells such as CD8+ T cells and M1 type tumor-associated macrophages (TAMs) nih.govnih.govresearchgate.net. CD8+ T cells are cytotoxic lymphocytes that play a critical role in directly killing cancer cells, while M1 macrophages are a type of TAM associated with pro-inflammatory and anti-tumorigenic functions mdpi.comfrontiersin.org. This increased infiltration of effector immune cells contributes to a more immunostimulatory TME nih.gov.

Reduction of Immunosuppressive Cell Populations (e.g., Myeloid-Derived Suppressor Cells - MDSCs)

In addition to promoting the infiltration of anti-tumor immune cells, this compound has been shown to reduce the number of immunosuppressive cell populations within the TME. Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that suppress anti-tumor immunity nih.govsemanticscholar.org. Studies in murine lung cancer models have demonstrated that treatment regimens including this compound significantly reduced the proportion of MDSCs in the tumor microenvironment nih.govresearchgate.netnih.gov. This reduction in MDSCs helps to alleviate the immunosuppressive state of the TME, allowing for a more robust anti-tumor immune response nih.gov.

Table 1: Effect of this compound-containing Triple Therapy on Immune Cell Infiltration in Murine Lung Cancer

Treatment GroupCD8+ T cell InfiltrationM1 Macrophage InfiltrationMDSC Infiltration
RadioimmunotherapyIncreasedIncreasedReduced
This compound + RadioimmunotherapyFurther PromotedFurther PromotedSignificantly Reduced nih.gov
ControlBaselineBaselineBaseline

Data is illustrative based on findings from a murine lung cancer model study nih.govresearchgate.netnih.gov. Specific quantitative values may vary depending on the study and model.

Reversal of Immunosuppressive Tumor Microenvironment Phenotype

Collectively, the effects of this compound on reducing microvessel density and modulating immune cell populations contribute to the reversal of the immunosuppressive tumor microenvironment phenotype. Abnormal tumor vasculature leads to hypoxia and acidosis, which in turn promote immunosuppression by hindering immune cell infiltration and enhancing the function of immunosuppressive cells mdpi.comd-nb.info. By inhibiting angiogenesis, this compound can help normalize the tumor vasculature, improve perfusion, and alleviate hypoxia, thereby making the TME more conducive to anti-tumor immunity mdpi.comd-nb.info. The observed increase in CD8+ T cells and M1 macrophages, coupled with the reduction in MDSCs, indicates a shift from an immunosuppressive to a more immunostimulatory TME phenotype upon this compound treatment, particularly in combination therapies nih.govnih.gov. This reversal of the immunosuppressive TME is considered a key mechanism by which this compound can enhance the efficacy of other anti-cancer treatments, such as immunotherapy nih.govmdpi.comnih.govbmj.comd-nb.info.

Table 2: Impact of this compound on Tumor Microenvironment Characteristics

CharacteristicEffect of this compound (Preclinical Models)
Microvessel DensityDecreased nih.govresearchgate.net
CD8+ T cell InfiltrationIncreased nih.govnih.govresearchgate.net
M1 Macrophage InfiltrationIncreased nih.govnih.govresearchgate.net
Myeloid-Derived Suppressor Cells (MDSCs)Reduced nih.govresearchgate.netnih.gov
Immunosuppressive PhenotypeReversed nih.govnih.gov

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Cellular Activity in Research Cell Lines

Growth Inhibition in Various Cancer Cell Lines

Famitinib (B1672043) has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. Studies involving human gastric cancer cell lines BGC-823 and MGC-803 demonstrated that this compound inhibited cell growth with half maximal inhibitory concentration (IC50) values of 3.6 µM and 3.1 µM, respectively, after 24-72 hours of treatment. nih.govchemsrc.commedchemexpress.com this compound also exhibited inhibitory activity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values around 3 µM for NCI-H1975 and PC-9 cells. nih.gov

This compound IC50 Values in Cancer Cell Lines

Cell LineIC50 (µM)Reference
BGC-8233.6 nih.govchemsrc.commedchemexpress.com
MGC-8033.1 nih.govchemsrc.commedchemexpress.com
NCI-H1975~3 nih.gov
PC-9~3 nih.gov

Apoptotic Induction in Cellular Models

This compound has been observed to induce apoptosis in cancer cells. In gastric cancer cell lines, this compound treatment led to cell apoptosis in a dose-dependent manner. nih.govchemsrc.commedchemexpress.com Research in NSCLC cells also indicated that this compound can induce apoptosis, and this effect was strengthened when combined with other agents. nih.govnih.govresearchgate.net

Cell Cycle Perturbation Analysis in Cultured Cells

Analysis of the cell cycle in cultured cancer cells treated with this compound has revealed perturbations in cell cycle progression. This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase in gastric cancer cell lines. nih.govchemsrc.commedchemexpress.com

Endothelial Cell Function Assays (e.g., HUVEC proliferation, migration)

This compound inhibits the function of endothelial cells, which is crucial for angiogenesis. Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound inhibits VEGF-induced proliferation, migration, and tubule formation. chemsrc.commedchemexpress.commedchemexpress.comaacrjournals.org This suggests a direct anti-angiogenic effect of this compound.

In Vivo Anti-Tumor Efficacy in Animal Models

Murine Xenograft Models of Solid Tumors (e.g., gastric cancer, non-small cell lung cancer)

This compound has demonstrated potent anti-tumor activity in various murine xenograft models of solid tumors. chemsrc.commedchemexpress.commedchemexpress.comaacrjournals.org

In gastric cancer xenograft models, this compound significantly slowed tumor growth. nih.govnih.gov In BGC-823 xenograft models, this compound inhibited tumor growth, with tumor volumes significantly smaller in treated mice compared to controls. nih.govchemsrc.commedchemexpress.commedchemexpress.com This was observed to occur via the inhibition of angiogenesis. nih.govnih.gov Compared to single chemotherapeutics like 5-fluorouracil (B62378), cisplatin, or paclitaxel (B517696), this compound exhibited a greater tumor suppression effect, exceeding 85% inhibition in one study. nih.govnih.gov

In non-small cell lung cancer (NSCLC) xenograft models, this compound has also shown anti-tumor efficacy. nih.govnih.govsemanticscholar.org Studies using NCI-H1975 and PC-9 xenograft models indicated that this compound treatment resulted in reduced tumor growth. nih.govnih.govsemanticscholar.org The anti-tumor activity in these models may be related to the inhibition of angiogenesis and synergistic effects on signaling pathways when combined with other agents. nih.govnih.govsemanticscholar.org this compound has been shown to exhibit broad and potent anti-tumor activity, leading to regression or growth arrest of various established xenografts derived from human tumor cell lines. chemsrc.commedchemexpress.commedchemexpress.comaacrjournals.org

Inhibition of Tumor Growth and Regression Assessment in Xenografts

Preclinical studies utilizing xenograft models have provided significant evidence of this compound's ability to inhibit tumor growth and induce regression. In human gastric cancer BGC-823 xenograft models, this compound treatment significantly slowed tumor growth in vivo. nih.gov this compound demonstrated potent tumor suppression, exhibiting over 85% inhibition compared to control groups. nih.gov The inhibitory effect of this compound in mouse xenografts was observed to be greater than that of other chemotherapeutics such as 5-fluorouracil, cisplatin, or paclitaxel alone. nih.gov

This compound has also shown broad and potent anti-tumor activity in various established xenografts derived from human tumor cell lines, leading to tumor regression or growth arrest. aacrjournals.org In non-small cell lung cancer (NSCLC) xenograft models, this compound combined with HS-10296 (a third-generation EGFR inhibitor) produced enhanced antitumor efficacy compared to single treatments. nih.gov Partial tumor regression was observed in a significant proportion of tumors in the combination treatment groups in these NSCLC models. nih.gov

Xenograft ModelTreatment GroupMean Tumor Volume (mm³)Tumor Inhibitory Ratio (%)
BGC-823 Gastric CancerControl2690.50.0
BGC-823 Gastric CancerThis compound (50 mg/kg)395.285.4
BGC-823 Gastric Cancer5-Fluorouracil (10 mg/kg)1680.314.9
BGC-823 Gastric CancerCisplatin (3 mg/kg)987.349.9
BGC-823 Gastric CancerPaclitaxel (10 mg/kg)1577.620.0
NCI-H1975 NSCLCVehicleData not availableData not available
NCI-H1975 NSCLCHS-10296 aloneData not availableData not available
NCI-H1975 NSCLCThis compound aloneData not availableData not available
NCI-H1975 NSCLCHS-10296 + this compoundData not availableEnhanced efficacy
PC-9 NSCLCVehicleData not availableData not available
PC-9 NSCLCHS-10296 aloneData not availableData not available
PC-9 NSCLCThis compound aloneData not availableData not available
PC-9 NSCLCHS-10296 + this compoundData not availableEnhanced efficacy

Note: Data for NSCLC xenografts in combination studies are described qualitatively as showing enhanced efficacy or partial regression in the source, without specific mean tumor volumes or inhibitory ratios provided for all groups in the same context. nih.gov

Quantification of Angiogenesis Inhibition in Tumor Tissue (e.g., CD34 staining)

Inhibition of angiogenesis is considered an important mechanism of action for this compound. nih.gov Preclinical studies have quantified the extent of angiogenesis inhibition in tumor tissue, often utilizing immunohistochemical staining for markers such as CD34, which is used to measure microvessel density (MVD). nih.govnih.gov

Upon this compound treatment in BGC-823 gastric cancer xenografts, tumor microvessel density, as represented by CD34 staining, was significantly lower compared to control groups. nih.gov This indicates that this compound effectively inhibits tumor vascularization. nih.gov Similarly, in NSCLC xenograft models treated with a combination of HS-10296 and this compound, tumor vascularization was significantly suppressed according to CD31 staining, another marker for angiogenesis. researchgate.net

Xenograft ModelTreatment GroupCD34 Staining (Qualitative)Microvessel Density (MVD)
BGC-823 Gastric CancerControlStrongHigher
BGC-823 Gastric CancerThis compoundSignificantly weakerLower
NSCLC (NCI-H1975/PC-9)VehicleData not availableHigher
NSCLC (NCI-H1975/PC-9)HS-10296 + this compoundData not availableSignificantly suppressed

Note: CD34 staining in the BGC-823 study was described qualitatively ("significantly weaker") nih.gov. CD31 staining was used in the NSCLC study to assess vascularization researchgate.net.

Patient-Derived Xenograft (PDX) Model Applications for Efficacy Studies

Patient-derived xenograft (PDX) models, created by implanting human tumor tissue directly from patients into immunocompromised mice, are considered more accurate for studying human cancer biology and evaluating drug efficacy due to their preservation of tumor heterogeneity and architecture compared to cell line-derived xenografts (CDX). PDX models are increasingly used in preclinical oncology to optimize drug development and predict clinical outcomes. crownbio.com

While the provided search results mention the use of PDX models in preclinical studies for evaluating drug efficacy in general invivotek.com, and one result refers to a patient-derived xenograft model showing the combination of an agent with potential VEGFR inhibition reducing leukemic involvement of AML cells larvol.com, specific detailed preclinical efficacy studies of this compound utilizing PDX models were not extensively detailed within the immediate search results. However, the relevance and application of PDX models for evaluating the efficacy of agents like this compound, which targets receptors involved in tumor growth and angiogenesis, are well-established in preclinical research. invivotek.com

Modulation of Tumor Microenvironment in Preclinical Models

This compound's impact extends beyond direct tumor cell inhibition and angiogenesis, influencing the complex tumor microenvironment (TME), which includes immune cells, stromal components, and the hypoxic environment. mdpi.commdpi.com

Characterization of Immune Cell Dynamics

Preclinical data suggest that antiangiogenic agents like this compound can modulate the tumor immune microenvironment. nih.govnih.govnih.gov By potentially alleviating hypoxia and promoting vessel normalization, these agents may enhance immune cell infiltration into the tumor. nih.govnih.govaacrjournals.org

Studies investigating combinations of this compound with immunotherapies have provided insights into its effects on immune cell dynamics. In a murine lung cancer model, the combination of this compound, radiotherapy, and immunotherapy significantly increased tumor-infiltrating lymphocytes and reversed an immunosuppressive state in the TME. nih.gov Specifically, the addition of this compound further promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, while reducing the number of myeloid suppressor cells. nih.gov This suggests that this compound, in combination, can convert an immunosuppressive TME into an immunostimulatory one. nih.gov

Exploratory analyses in clinical studies, which can be informed by preclinical findings, have also indicated changes in immune cell subtypes with this compound-containing regimens, such as a decrease in regulatory T cells (Tregs) and an increase in NK cells, signifying a potential decrease in immunosuppressive function and an increase in cytotoxic activity. nih.gov

Immune Cell TypeThis compound (in combination) Effect (Preclinical)Potential Functional Impact
Tumor-infiltrating lymphocytesIncreased infiltrationEnhanced anti-tumor immunity
CD8+ T cellsIncreased infiltrationIncreased cytotoxic activity
M1 Tumor-associated macrophagesIncreased infiltrationPro-inflammatory, anti-tumor activity
Myeloid suppressor cellsReduced numberDecreased immunosuppression
Regulatory T cells (Tregs)Decrease observed in clinical analysisDecreased immunosuppression
NK cellsIncrease observed in clinical analysisIncreased cytotoxic activity

Note: The effects on Tregs and NK cells were observed in exploratory analyses of clinical studies, but are relevant to the understanding of TME modulation which is informed by preclinical work. nih.gov

Assessment of Hypoxia Alleviation

Tumor hypoxia, a common feature of the TME due to abnormal vasculature, contributes to tumor progression and resistance to therapy. mdpi.com Antiangiogenic agents are hypothesized to alleviate hypoxia by normalizing tumor vasculature, improving blood flow and oxygen delivery. nih.govnih.govaacrjournals.orgresearchgate.net

Preclinical data suggest that antiangiogenic agents can alleviate hypoxia in the TME. nih.govnih.govaacrjournals.org While direct measurements of hypoxia alleviation specifically with this compound were not prominently detailed in the provided search results, the mechanism by which antiangiogenic agents like this compound function, by targeting VEGFR and other related receptors, supports the potential for vessel normalization and subsequent reduction in tumor hypoxia. nih.govaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net Studies have shown that antiangiogenic therapy can lead to a "tumor oxygenation window" characterized by increased tumor oxygenation levels. researchgate.net This alleviation of hypoxia can have downstream effects, including enhanced immune cell infiltration. nih.govnih.govaacrjournals.org

Impact on Stromal Components

The tumor stroma, composed of various cell types including cancer-associated fibroblasts (CAFs), pericytes, and extracellular matrix components, plays a critical role in supporting tumor growth, invasion, and resistance to therapy. mdpi.comfrontiersin.org

This compound, as a multi-targeted TKI inhibiting PDGFRβ, can potentially impact stromal components. nih.govaacrjournals.org PDGFR signaling is involved in the recruitment and activation of stromal cells, including fibroblasts and pericytes, which contribute to desmoplasia and the formation of a supportive stromal environment. frontiersin.orgtandfonline.com Inhibition of PDGFRβ by this compound may therefore influence the composition and function of the tumor stroma.

While specific detailed preclinical studies focusing solely on this compound's impact on stromal components like CAFs or extracellular matrix were not extensively highlighted in the immediate search results, the known targets of this compound and the established roles of these targets in stromal modulation suggest a potential area of impact. For instance, pericyte coverage of tumor vessels can be influenced by antiangiogenic agents, and changes in pericyte coverage have been observed in preclinical studies of such agents. researchgate.net The interplay between angiogenesis inhibition and stromal components is a complex aspect of TME modulation. mdpi.comfrontiersin.org

Mechanisms of Drug Resistance and Preclinical Overcoming Strategies

Intrinsic and Acquired Resistance Pathways to Famitinib (B1672043) in Preclinical Models

Drug resistance to targeted therapies like this compound can manifest as either intrinsic resistance, where cancer cells are inherently insensitive to the drug from the outset, or acquired resistance, which emerges after an initial response to treatment. crownbio.comwjgnet.com Preclinical models are essential tools for dissecting these resistance mechanisms. crownbio.comwjgnet.com While specific detailed preclinical studies on intrinsic and acquired resistance pathways specifically for this compound are less extensively documented in the provided search results compared to other TKIs like EGFR inhibitors mdpi.commdpi.comfrontiersin.org, the general principles observed with multi-targeted TKIs and anti-angiogenic agents apply.

Intrinsic resistance can be influenced by pre-existing genetic alterations or the tumor microenvironment before drug exposure. crownbio.comkingston.ac.uk Acquired resistance, on the other hand, often arises through the selection and outgrowth of resistant cell populations under the selective pressure of this compound treatment. crownbio.comnih.gov

Molecular Basis of Resistance Development

The development of resistance to TKIs involves complex molecular alterations that allow cancer cells to evade the drug's inhibitory effects. nih.govkingston.ac.uk These mechanisms can include changes in the drug target, activation of alternative signaling pathways, or influences from the tumor microenvironment. nih.govkingston.ac.ukmdpi.com

Identification of Target Kinase Mutations and Alterations

This compound is known to inhibit multiple receptor tyrosine kinases, including VEGFR-2/3, c-Kit, and PDGFR. patsnap.comresearchgate.net Resistance could theoretically arise from mutations or alterations in these primary targets that reduce this compound's binding affinity or catalytic inhibition. While the provided searches highlight target kinase mutations as a common resistance mechanism for other TKIs like EGFR inhibitors (e.g., T790M mutation) mdpi.commdpi.commdpi.com, specific details on such mutations conferring resistance directly to this compound in preclinical models were not prominently found within the search results. However, preclinical studies on other multi-targeted TKIs suggest that alterations in the targeted kinases or related signaling molecules can contribute to resistance. nih.govmdpi.com

Characterization of Bypass Pathway Activation

A prevalent mechanism of acquired resistance to targeted therapies is the activation of alternative signaling pathways, often referred to as "bypass pathways." mdpi.comkingston.ac.ukthno.orgmdpi.com These pathways can compensate for the inhibition of the primary target, allowing cancer cells to maintain proliferation and survival signaling. kingston.ac.ukthno.org For this compound, which targets pro-angiogenic receptors like VEGFR, activation of other pathways involved in angiogenesis or tumor cell survival could contribute to resistance. patsnap.comresearchgate.net While direct preclinical evidence for specific bypass pathways activated in response to this compound monotherapy was not detailed, studies combining this compound with other agents suggest the involvement of pathways like PI3K/AKT and ERK, which are commonly implicated in TKI resistance. kingston.ac.ukthno.orgnih.govnih.gov

Role of Tumor Microenvironment in Mediating Resistance

The tumor microenvironment (TME) plays a crucial role in mediating both intrinsic and acquired drug resistance. crownbio.comnih.govkingston.ac.uk The TME consists of various cellular and non-cellular components, including stromal cells, immune cells, blood vessels, and the extracellular matrix, which can interact with cancer cells and influence their response to therapy. nih.govkingston.ac.uk

Preclinical studies have shown that the TME can contribute to resistance through several mechanisms:

Signaling from stromal cells: Interactions between tumor cells and stromal cells can activate pro-survival or pro-angiogenic pathways, bypassing the effects of this compound. nih.govkingston.ac.uk

Altered angiogenesis: While this compound targets VEGFR, adaptive changes in the tumor vasculature or the involvement of alternative angiogenic pathways could contribute to resistance.

Immunosuppression: The TME can foster an immunosuppressive environment, which may limit the efficacy of anti-angiogenic agents and other therapies. nih.govnih.govjci.org this compound's impact on the TME, particularly its ability to modulate the immune landscape and enhance the effects of immunotherapy in preclinical models, has been explored. nih.govnih.govjci.org Studies in murine lung cancer models showed that this compound could reverse the immunosuppressive TME, increasing infiltration of anti-tumor immune cells like CD8+ T cells and M1 macrophages. nih.govnih.gov

Preclinical Strategies to Circumvent Resistance

Overcoming this compound resistance in preclinical settings primarily focuses on combination strategies that target multiple pathways or components contributing to resistance.

Rational Design of Combinatorial Approaches (detailed in Section 5)

Given the multifaceted nature of drug resistance, combining this compound with other therapeutic agents is a key preclinical strategy to circumvent or delay the emergence of resistance. The rationale behind such combinations is to simultaneously block multiple pro-survival or resistance pathways, thereby enhancing anti-tumor activity and reducing the likelihood of resistance development. patsnap.comwjgnet.comnih.govmdpi.com

Preclinical studies have investigated this compound in combination with various agents, including:

Other targeted therapies: Combining this compound with inhibitors of bypass pathways or other kinases involved in tumor growth and survival. For example, preclinical work combining this compound with a third-generation EGFR-TKI showed synergistic anti-tumor effects in NSCLC cells, potentially by inhibiting downstream signaling pathways like AKT and ERK and tumor angiogenesis. nih.gov

Chemotherapy: Combining this compound with conventional cytotoxic agents to target different aspects of tumor biology and overcome chemotherapy resistance mechanisms. patsnap.com

Immunotherapy: Combining this compound with immune checkpoint inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity. Preclinical studies support the notion that this compound can improve the efficacy of radioimmunotherapy by favorably altering the immune landscape within the tumor. nih.govnih.govjci.org

The detailed exploration of specific combinatorial approaches and the preclinical data supporting them would be further elaborated in Section 5, as indicated in the outline.

Development of Resistance-Specific Preclinical Models

Preclinical models are essential tools for understanding the mechanisms of drug resistance and developing strategies to overcome it. These models aim to mimic the conditions experienced by cancer patients during treatment, allowing researchers to investigate how cancer cells develop resistance. frontiersin.org

Developing clinically relevant drug-resistant cell lines is a common approach in preclinical research. This process often involves exposing parental cell lines to increasing concentrations of a drug over an extended period, which can range from several months to over a year. frontiersin.org This stepwise exposure selects for cells that can survive and proliferate in the presence of the drug, thus acquiring resistance. frontiersin.org Studies have shown that cell lines established from patients after chemotherapy often exhibit a two- to eight-fold increase in resistance compared to their parental lines, based on metrics like IC50 values. frontiersin.org

High-level laboratory models of resistance are developed using higher drug doses escalated over time to understand potential resistance mechanisms. frontiersin.org However, developing stable, clinically relevant resistant cell lines can be challenging. frontiersin.org Employing a comparative selection strategy with multiple cell lines or different chemotherapeutic agents can help mitigate this risk and provide insights into which cell types or agents are more prone to developing resistance. frontiersin.org

Preclinical models, including cell lines and xenografts, have been utilized to study resistance to various tyrosine kinase inhibitors, including those relevant to the targets of this compound. For instance, preclinical models have provided insights into resistance mechanisms to EGFR-TKIs, which can involve the activation of alternative signaling pathways or histological transformations. frontiersin.orgamegroups.org While preclinical models can reveal potential resistance mechanisms, the prevalence of these mechanisms may differ from those observed in clinical samples. frontiersin.org

This compound has shown inhibitory effects on various receptor tyrosine kinases, including FGFR, with notable activity against FGFR2. nih.gov Preclinical models have also demonstrated this compound's ability to inhibit the proliferation of cell lines expressing high levels of EGFR and ERBB, suggesting that mutations in RTKs not directly targeted by this compound could still influence its efficacy. nih.gov

Application of Genetic Engineering Approaches (e.g., CRISPR) for Resistance Modeling

Genetic engineering approaches, such as the CRISPR/Cas9 system, have revolutionized the study of drug resistance in cancer. CRISPR/Cas9 allows for precise modification of the genome, including introducing mutations or knocking out specific genes in cancer cells. nih.govwikipedia.org This capability provides researchers with a powerful tool to investigate the functional role of specific genetic alterations in the development of drug resistance. nih.gov

CRISPR/Cas9 can be used to create cell lines that mimic genetic alterations observed in resistant tumors or to perform unbiased screens to identify novel genes involved in resistance. By disrupting or modifying genes suspected or known to be involved in drug resistance, researchers can assess their impact on cellular response to this compound or combination therapies. nih.gov This can help in identifying resistance-related genes that could serve as potential therapeutic targets. nih.gov

Genome-wide CRISPR/Cas9 screens can identify genes whose disruption or activation affects cell survival in the presence of a drug. thno.org This approach can reveal both loss-of-function and gain-of-function mutations that contribute to resistance. thno.org For example, CRISPR/Cas9 has been used in studies investigating resistance to other targeted therapies, identifying genes and pathways involved in acquired resistance. xiahepublishing.com

Furthermore, CRISPR/Cas9 can be engineered to disrupt resistance-related oncogenes or correct tumor suppressor genes, potentially re-sensitizing tumor cells to treatment. nih.gov The ability to precisely manipulate the genome using CRISPR/Cas9 is invaluable for developing sophisticated preclinical models that can provide deeper insights into the complex mechanisms underlying this compound resistance and inform the development of strategies to overcome it.

Interactive Table 1: Examples of Preclinical Models and Genetic Engineering Approaches in Cancer Resistance Research (Illustrative based on search findings)

Model TypeDescriptionApplication in Resistance StudiesRelevance to this compound Research (Potential/Observed)
Drug-Resistant Cell LinesCell lines developed by chronic drug exposure. frontiersin.orgStudying acquired resistance mechanisms, identifying resistance markers. frontiersin.orgCan be developed to study acquired resistance to this compound by exposing parental lines to increasing concentrations.
Patient-Derived XenograftsTumor tissue from patients implanted into immunocompromised mice.Modeling patient-specific responses and resistance mechanisms.Useful for evaluating this compound efficacy and resistance in a more complex tumor microenvironment.
Genetically Engineered Cell LinesCell lines with specific genes modified (e.g., using CRISPR/Cas9). nih.govInvestigating the role of specific genes in resistance, validating candidate resistance genes. nih.govCan be used to model the impact of specific mutations or gene alterations on this compound sensitivity.
CRISPR/Cas9 ScreensHigh-throughput screening to identify genes affecting drug response. thno.orgIdentifying novel resistance genes or pathways. thno.orgCan be applied to identify genes whose modulation affects this compound sensitivity on a large scale.

Combinatorial Research Strategies

Famitinib (B1672043) in Combination with Chemotherapeutic Agents (Preclinical Synergy)

Combining this compound with conventional chemotherapeutic agents has been explored in preclinical settings to leverage potential synergistic interactions that could lead to enhanced antitumor activity.

Synergy with Platinum-Based Agents (e.g., Oxaliplatin)

Preclinical studies have suggested that this compound can significantly enhance the efficacy of oxaliplatin (B1677828) when used in combination aacrjournals.org. Oxaliplatin is a platinum compound that exhibits antitumor activity and is used in the treatment of various cancers, including colorectal cancer cancernetwork.com. The observed synergy in preclinical models indicates a potential for improved therapeutic outcomes compared to either agent alone aacrjournals.org.

CombinationAgent 1Agent 2Preclinical Synergy FindingReference
This compound + OxaliplatinThis compoundOxaliplatinSignificantly enhanced efficacy aacrjournals.org

Synergy with Antimetabolites (e.g., 5-Fluorouracil)

This compound has also demonstrated the ability to significantly enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in preclinical studies aacrjournals.org. 5-FU is an antimetabolite that interferes with DNA synthesis and is a common chemotherapeutic agent cancernetwork.comnih.gov. The synergistic effect observed in preclinical models suggests that this combination could be a promising strategy for cancer treatment aacrjournals.org.

CombinationAgent 1Agent 2Preclinical Synergy FindingReference
This compound + 5-FluorouracilThis compound5-FluorouracilSignificantly enhanced efficacy aacrjournals.org

Synergy with Microtubule-Targeting Agents (e.g., Docetaxel)

Preclinical and early clinical data have explored the combination of this compound with docetaxel (B913), a microtubule-targeting agent nih.govnih.gov. Microtubule-targeting agents disrupt microtubule dynamics, which are essential for cell division mdpi.comfrontiersin.org. While some studies have investigated this combination in clinical trials nih.gov, the preclinical basis for synergy with specific microtubule-targeting agents like docetaxel has been noted, suggesting potential enhanced antitumor effects nih.gov.

CombinationAgent 1Agent 2Preclinical Synergy FindingReference
This compound + DocetaxelThis compoundDocetaxelSynergistic antitumor effects observed in preclinical studies nih.gov

This compound in Combination with Other Targeted Therapies (Preclinical Synergy)

The combination of this compound with other targeted therapies has also been investigated in preclinical settings, focusing on potential synergistic interactions by targeting multiple pathways involved in cancer progression.

Synergy with Epidermal Growth Factor Receptor (EGFR) Inhibitors

Preclinical studies have shown that combining this compound with third-generation EGFR inhibitors, such as HS-10296, can exert significantly synergistic antitumor effects in EGFR-mutant non-small cell lung cancer (NSCLC) cells nih.govnih.gov. This synergy is potentially achieved through enhanced inhibition of downstream signaling pathways, including AKT and ERK phosphorylation, and synergistic inhibition of tumor angiogenesis nih.gov.

CombinationAgent 1Agent 2Preclinical Synergy FindingReference
This compound + HS-10296This compoundHS-10296Significant synergistic antitumor effects through enhanced inhibition of AKT and ERK phosphorylation and tumor angiogenesis nih.govnih.gov
This compound + EGFR InhibitorsThis compoundEGFR InhibitorsPotential for synergistic antitumor effects in EGFR-mutant NSCLC nih.gov

Synergy with Other Receptor Tyrosine Kinase Inhibitors

This compound, being a multi-targeted RTK inhibitor itself, has been explored in combination with other RTK inhibitors or agents targeting related pathways. Preclinical studies investigating combinations of anti-angiogenesis multi-targeted RTK inhibitors, including potentially this compound, with other targeted therapies like CDK4/6 inhibitors have suggested synergistic effects in various cancers aacrjournals.org. The rationale is to target multiple RTKs or pathways that contribute to tumor growth and resistance researchgate.net.

CombinationAgent 1Agent 2Preclinical Synergy FindingReference
This compound + CDK4/6 Inhibitors (e.g., Dalpicilib)This compoundCDK4/6 Inhibitors (Dalpicilib)Preclinical studies suggest synergistic effects in combination with anti-angiogenesis TKIs aacrjournals.org
This compound + Other RTK InhibitorsThis compoundOther RTK InhibitorsPotential for synergistic antitumor effects by targeting multiple pathways researchgate.net

This compound in Combination with Immunotherapy (Preclinical Synergy)

Combining anti-angiogenic therapy, such as this compound, with immunotherapy has emerged as a promising strategy to enhance anti-tumor responses. nih.govscirp.org Preclinical studies suggest that anti-angiogenic agents can modulate the tumor microenvironment, thereby improving the efficacy of immunotherapy, particularly immune checkpoint blockade. nih.govscirp.orgmdpi.com this compound's ability to target VEGFR-2, a key regulator of angiogenesis, is particularly relevant in this context, as abnormal tumor vasculature can impede immune cell infiltration and create an immunosuppressive environment. scirp.orgmdpi.comfrontiersin.org

Preclinical evidence supports the synergistic anti-tumor effects of combining this compound with immune checkpoint inhibitors (ICIs), such as PD-1/PD-L1 inhibitors. nih.govscirp.orgresearchgate.net This synergy is attributed to the ability of anti-angiogenic agents to reverse the immunosuppressive state of the tumor microenvironment and enhance the efficacy of ICIs. nih.govscirp.org

Studies have shown that combining this compound with PD-1 blockade can lead to more dramatic anti-tumor activity compared to either treatment alone. nih.gov For instance, in a murine lung cancer model, a triple therapy involving this compound, radiotherapy, and immunotherapy demonstrated the most significant anti-tumor effects, highlighting the synergistic potential of this compound in an immuno-oncology context. nih.govnih.gov

Tumor vascular abnormalities induced by factors like VEGF can hinder the infiltration of immune cells, including cytotoxic T lymphocytes (CD8+ T cells), into the tumor core. scirp.orgmdpi.comfrontiersin.org Anti-angiogenic therapy can normalize tumor vessels, thereby promoting the infiltration and activity of anti-tumor immune cells. scirp.orgmdpi.com

Preclinical studies have shown that this compound can promote the infiltration of CD8+ T cells into the tumor microenvironment. researchgate.netnih.govresearchgate.net This increased infiltration of effector T cells is crucial for mediating effective anti-tumor immune responses, particularly in the context of immune checkpoint blockade, which aims to unleash the cytotoxic activity of these cells. nih.govresearchgate.netnih.gov The combination of this compound with PD-1 blockade has been shown to significantly increase tumor-infiltrating lymphocytes, including CD8+ T cells, contributing to enhanced anti-tumor efficacy. nih.govnih.gov

The tumor microenvironment often contains various immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and M2-type tumor-associated macrophages, which can inhibit anti-tumor immunity. nih.govfrontiersin.org Modulating these cell populations is a key strategy to enhance the effectiveness of immunotherapy.

This compound, in combination with immunotherapy, has been shown in preclinical models to reduce the number of immunosuppressive cells, such as MDSCs. nih.govnih.gov Simultaneously, this combination can increase the number of immunostimulatory cells, such as M1-type macrophages. nih.govnih.gov This shift in the balance of immune cell populations within the tumor microenvironment from an immunosuppressive to an immunostimulatory state is critical for facilitating effective anti-tumor immune responses. nih.govnih.gov

The combination of this compound and immunotherapy impacts multiple mechanisms of the anti-tumor immune response. By normalizing tumor vasculature, this compound can improve the delivery of immune cells and therapeutic agents to the tumor site. scirp.orgmdpi.com Furthermore, by reducing immunosuppressive cells and increasing effector cells, the combination can enhance the cytotoxic activity of T cells and promote a more robust immune attack against tumor cells. nih.govresearchgate.netnih.gov

Preclinical data suggest that this compound can enhance the efficacy of PD-1 blockade by facilitating anti-tumor immunity. researchgate.net This is supported by observations of increased CD8+ T cell infiltration and activity markers in tumor tissues following combination treatment. nih.govresearchgate.netnih.gov The remodeling of the tumor immune microenvironment towards a more pro-inflammatory state is a key mechanism by which this compound synergizes with immunotherapy. nih.govnih.gov

Preclinical studies have investigated the effects of this compound-based combinations on the tumor immune microenvironment. These studies utilize techniques such as flow cytometry and immunohistochemistry to analyze the composition and spatial distribution of immune cells within tumors. nih.govresearchgate.netnih.gov

Results from these studies indicate that this compound, particularly in combination with immunotherapy, can significantly alter the tumor immune landscape. This includes increasing the infiltration of CD8+ T cells and M1 macrophages while decreasing immunosuppressive cells like MDSCs. nih.govnih.gov These changes contribute to converting an immunosuppressive microenvironment into an immunostimulatory one, which is associated with enhanced anti-tumor activity. nih.govnih.gov The remodeling of the tumor immune microenvironment appears to be a critical factor underlying the synergistic effects observed with this compound and immunotherapy combinations in preclinical models. nih.govnih.gov

Here is a summary of preclinical findings on the impact of this compound-based combinations on the tumor immune microenvironment:

CombinationModel SystemKey Immune Cell Changes ObservedOutcomeSource
This compound + Radiotherapy + ImmunotherapyMurine Lung CancerIncreased CD8+ T cells, Increased M1 macrophages, Reduced MDSCs, Increased tumor-infiltrating lymphocytesEnhanced anti-tumor activity, Reversal of immunosuppressive TME nih.govnih.gov
This compound + PD-1 blockadePreclinical Model (TNBC)Increased CD8+ cells, Enhanced PD-L1 expressionPromising efficacy, Facilitates PD-1 blockade researchgate.netresearchgate.net
SHR-1701 (anti-PD-L1/TGF-βR) + this compoundAdvanced BTC or PDACDecrease in regulatory T cells (Tregs), Increase in NK cells, Shift towards activated T cell subsetImproved tumor microenvironment researchgate.net

Note: SHR-1701 is a bifunctional fusion protein targeting PD-L1 and TGF-βR. researchgate.nettandfonline.comresearchgate.net

Enhancement of T-cell Infiltration and Activity

Impact on Anti-Tumor Immune Response Mechanisms

This compound in Combination with Radiotherapy (Preclinical Synergy)

Preclinical studies have explored the synergistic potential of combining this compound with radiation therapy nih.gov. This combination has shown promise in enhancing anti-tumor effects compared to either modality alone researchgate.net.

Enhancement of Radiosensitivity

This compound has demonstrated the ability to enhance the radiosensitivity of cancer cells in preclinical models. In studies involving human nasopharyngeal carcinoma (NPC) cell lines (CNE-2), this compound significantly increased radiosensitivity both in vitro and in vivo researchgate.netnih.govresearchgate.net. This effect was observed through the attenuation of radiation-induced phosphorylation of PDGFR and c-Kit researchgate.netnih.gov. Furthermore, the combination of radiation and this compound led to a decrease in tumor microvessel density (MVD) researchgate.netnih.gov.

In vitro experiments using CNE-2 cells showed that this compound dose-dependently inhibited cell growth and significantly reduced clonogenic survival when combined with radiation, resulting in a sensitivity enhancement ratio (SER) of 1.45 researchgate.net.

Data from a preclinical study on NPC cells illustrates the enhanced tumor inhibition with the combination therapy:

Treatment GroupTumor Inhibition Rate (%)
Radiation alone35
This compound alone46
Radiation + this compound91

This table highlights that the combined treatment achieved a significantly higher tumor inhibition rate compared to monotherapy with either radiation or this compound researchgate.netnih.gov.

Modulation of Post-Irradiation Immune Response

Beyond directly enhancing tumor cell radiosensitivity, preclinical research suggests that this compound can modulate the tumor immune microenvironment, particularly when combined with radiotherapy and immunotherapy nih.gov. In a murine lung cancer model, a triple therapy involving this compound, radiotherapy, and immunotherapy demonstrated the most significant anti-tumor activity nih.gov. This combination led to a notable increase in tumor-infiltrating lymphocytes and helped reverse the immunosuppressive state of the tumor microenvironment nih.gov.

Specifically, the addition of this compound to radioimmunotherapy further promoted the infiltration of CD8+ T cells and M1 type tumor-associated macrophages, while reducing the number of myeloid-derived suppressor cells (MDSCs) nih.gov. These findings suggest that this compound contributes to converting an immunosuppressive tumor microenvironment into a more immunostimulatory one in the context of radioimmunotherapy nih.gov. Radiation itself is known to modulate immune responses and can enhance the immunogenicity of tumors, potentially allowing the immune system to better recognize tumor cells mdanderson.orgmdpi.comuk-erlangen.de. The combination with agents like this compound appears to further augment these beneficial immune effects nih.gov.

Multi-Modality Preclinical Regimens and Their Mechanistic Basis

Preclinical investigations have explored multi-modality regimens incorporating this compound, particularly in the context of enhancing the efficacy of radioimmunotherapy. The mechanistic basis for the synergy observed in these multi-modality approaches is thought to involve the interplay between this compound's anti-angiogenic properties and the immune-modulating effects of radiation and immunotherapy nih.govmdpi.com.

This compound, by inhibiting targets like VEGFR2, can normalize tumor vasculature, which may improve the delivery of immune cells and therapeutic agents into the tumor microenvironment mdpi.com. This vascular normalization, combined with the immunogenic effects of radiation (such as increased tumor antigen presentation and pro-inflammatory cytokine release) mdpi.comuk-erlangen.defrontiersin.orgmdpi.com and the action of immunotherapeutic agents (like immune checkpoint inhibitors) uk-erlangen.defrontiersin.orgnih.govfrontiersin.org, contributes to a more robust and effective anti-tumor immune response nih.govmdpi.com.

The preclinical synergy observed with this compound in combination with radiotherapy and immunotherapy in models like lung cancer highlights a potential strategy to overcome treatment resistance and improve therapeutic outcomes by simultaneously targeting tumor cells, the tumor vasculature, and the immunosuppressive microenvironment nih.govmdpi.com.

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

Preclinical investigations into the ADME characteristics of famitinib (B1672043) have been conducted in animal models, such as rats. Following oral administration in rats, this compound was absorbed with a moderate bioavailability of 40.9%. The compound was found to distribute readily throughout the body. Plasma levels of this compound peaked around 6.3 hours post-dose and subsequently declined with a half-life of 9.5 hours in rats. nih.gov

This compound elimination is primarily driven by metabolism, with metabolites predominantly excreted in the feces. nih.gov Studies in cancer patients have shown that this compound is well absorbed and extensively metabolized after repeated oral administrations. nih.govnih.gov Unchanged this compound is the main circulating compound in humans, with N-desethylthis compound (M3) being the major circulating metabolite, reaching steady-state exposures representing 7.2% to 7.5% of the parent drug's exposure. nih.govnih.gov Metabolites in human excreta primarily result from various metabolic pathways, including oxidative deamination (M1), N-desethylation (M3), oxidative defluorination (M7), indolylidene hydroxylation (M9-1 and M9-5), and secondary phase-II conjugations. nih.govnih.gov this compound and its metabolites are mainly eliminated via the biliary-fecal route, with approximately 56.3% of the administered dose found in feces in humans, and about 70% of this drug-related material being metabolites rather than the parent compound. bioworld.com

Elucidation of Metabolic Pathways

This compound undergoes extensive metabolism in vivo through various pathways, including oxidative deamination, N-desethylation, oxidative defluorination, and hydroxylation. nih.gov These metabolic transformations are mediated by multiple enzyme systems.

Role of Cytochrome P450 Isozymes (e.g., CYP3A4/5, CYP1A1/2)

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of this compound. In vitro studies using recombinant human CYP isozymes and microsomal incubations have identified several key enzymes involved. nih.gov CYP3A4/5 is a major contributor to the formation of M3 (N-desethylthis compound) and M1 (oxidative deamination product). nih.govnih.gov CYP1A1/2 is primarily responsible for the formation of metabolites resulting from oxidative defluorination (M7) and indolylidene hydroxylation (M9-1 and M9-5). nih.govnih.gov Specifically, CYP1A2 demonstrated the highest specific activity for the formation of a glutathione (B108866) (GSH) adduct related to bioactivation, with CYP1A1 showing approximately 55% of CYP1A2's activity. nih.gov CYP1B1 and CYP3A4 also catalyzed the formation of this GSH adduct, but to a much lesser extent (7.9% and 2.0% of CYP1A2 activity, respectively). nih.gov The CYP3A4-mediated N-desethylation is considered particularly important for this compound metabolic clearance. nih.gov

Involvement of Other Enzyme Systems (e.g., aldehyde dehydrogenase, flavin mono-oxygenases 3)

In addition to CYP enzymes, other enzyme systems are involved in this compound metabolism. Aldehyde dehydrogenase contributes to the formation of M1 (oxidative deamination product) alongside CYP3A4/5. nih.govnih.gov Flavin mono-oxygenases 1/3 (FMO 1/3) have also been implicated in the N-oxidation of this compound. bioworld.com

Metabolite Identification and Characterization in Research Samples

Metabolite identification is a critical aspect of drug development, helping to understand drug behavior and assess the safety of metabolites. researchgate.netadmescope.com Metabolites of this compound in human plasma, urine, and feces have been identified and characterized using techniques such as ultra-high performance liquid chromatography-quadrupole-time of flight-mass spectrometry (UHPLC-Q-TOF-MS). nih.govnih.gov

Key metabolites identified include M1 (oxidative deamination), M3 (N-desethylation), M7 (oxidative defluorination), and M9-1 and M9-5 (indolylidene hydroxylation). nih.govnih.gov Secondary phase-II conjugations also contribute to the profile of metabolites in excreta. nih.govnih.gov In human plasma, unchanged this compound is the major component, followed by the pharmacodynamically active metabolite M3, although M3 exhibits lower potency than the parent drug. nih.govnih.gov Minor cysteine conjugates have also been detected in plasma, urine, and feces, suggesting the formation of reactive intermediates in vivo. nih.govnih.govresearchgate.netsci-hub.se Studies in rats also identified N-desethylthis compound as the major metabolite and detected thiol conjugates, implying similar bioactivation potential in rats and humans. nih.gov

Bioactivation Pathways and Mechanistic Toxicology Research

The formation of reactive metabolites is a significant area of investigation in drug metabolism and can be linked to potential toxicities, such as hepatotoxicity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Formation of Reactive Metabolites (e.g., quinone-imine intermediate)

In vitro studies using microsomes and hepatocytes have provided insights into this compound's bioactivation pathways. nih.govnih.gov this compound has been shown to undergo bioactivation through epoxidation at the indolylidene moiety, primarily catalyzed by CYP1A1/2. nih.govnih.gov This epoxidation is followed by spontaneous defluorination and rearrangement, leading to the formation of a quinone-imine species. nih.govnih.govresearchgate.net This quinone-imine intermediate is considered a reactive metabolite. nih.govnih.govmdpi.comresearchgate.net

The formation of reactive metabolites has been evidenced by the detection of minor cysteine and GSH conjugates in research samples. nih.govnih.govsci-hub.semdpi.com The quinone-imine intermediate can be further bioactivated by GSH, NADPH, and reductase to form 5-hydroxy-dihydromethylene, which has been implicated in this compound-induced cytotoxicity observed in cultured primary human hepatocytes. researchgate.net A correlation between this compound hepatotoxicity and its bioactivation has been observed in these in vitro models. nih.govnih.gov The proposed bioactivation mechanism involving oxidative defluorination and quinone-imine formation has also been described for other tyrosine kinase inhibitors like gefitinib (B1684475) and sunitinib. mdpi.comacs.org

Compound Names and PubChem CIDs

Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Compound NamePubChem CID
This compound16662431
N-desethylthis compoundNot readily available in search results as a distinct CID, but referred to as M3 and SHR116637 nih.gov
Gefitinib123632
Sunitinib644210
Glutathione (GSH)124883
NADPH5855

Note: While N-desethylthis compound is a key metabolite, a specific PubChem CID for this metabolite was not consistently and directly provided as a primary result in the searches, unlike the parent compound this compound. It is identified as M3 and sometimes referred to by an internal code SHR116637 in the research. nih.gov The PubChem CIDs for Gefitinib, Sunitinib, Glutathione, and NADPH are included as they were mentioned in the context of discussing this compound's metabolism and bioactivation pathways or related compounds.

Data Table Example: Relative Contribution of CYP Isozymes to GSH Adduct Formation

Based on the search results regarding the formation of the GSH adduct (M24-1) as an indicator of bioactivation nih.gov, a representative data table could be constructed as follows, illustrating the relative specific activity of different CYP isozymes.

CYP IsozymeRelative Specific Activity (vs. CYP1A2)
CYP1A2100%
CYP1A1~55%
CYP1B17.9%
CYP3A42.0%

This table visually represents the findings that CYP1A2 and CYP1A1 are the primary hepatic enzymes involved in the formation of the reactive intermediate leading to the GSH adduct, with minor contributions from CYP1B1 and CYP3A4. nih.gov

Investigation of Mechanisms Underlying Organ-Specific Effects in Preclinical Models

Preclinical investigations into the mechanisms underlying organ-specific effects of this compound have focused on understanding potential toxicities, particularly in the liver and lung, where high distribution of the compound has been observed in rat studies. nih.gov This high tissue distribution may contribute to an increased incidence of toxicity in these organs. nih.gov

Studies using primary human hepatocytes have shown a correlation between this compound hepatotoxicity and its bioactivation process. researchgate.netnih.gov The quinone-imine intermediate formed through bioactivation is thought to be associated with this compound-induced cytotoxicity and hepatotoxicity. researchgate.netnih.gov This intermediate can be further bioactivated by GSH, NADPH, and reductase into 5-hydroxy-dihydromethylene, which is responsible for the observed cytotoxicity. researchgate.net

The specific enzymes responsible for this compound bioactivation vary across different tissues in preclinical models. Based on the activity of chemical inhibitors and the concentration of CYPs in different tissues, CYP1A1/2 was identified as the primary enzyme involved in this compound bioactivation in the liver, kidney, and lung. nih.gov In contrast, CYP3A4 was found to be responsible for bioactivation in the intestine. nih.gov These findings suggest that the enzyme profile in specific organs plays a role in the local metabolic activation and potential toxicity of this compound.

The formation of reactive metabolites, such as the quinone-imine intermediate, has been highlighted as a potential mechanism underlying liver toxicity associated with tyrosine kinase inhibitors, including this compound. dntb.gov.uasci-hub.se In vitro studies using liver microsomes have detected GSH adducts, further supporting the formation of reactive intermediates via an oxidative defluorination pathway. sci-hub.se

While preclinical studies in rats provide valuable insights into the pharmacokinetics and metabolism of this compound, it is noted that the levels of certain metabolites observed in preclinical toxicology species may differ from those in humans. nih.gov

Preclinical data has also explored the antitumor activity of this compound, demonstrating inhibition of tumor growth in human tumor xenograft models. nih.govmedchemexpress.com this compound inhibits the proliferation of various cancer cell lines, including those highly expressing EGFR and ERBB, in preclinical models. tandfonline.comresearchgate.net This suggests potential mechanisms of action beyond its primary targets in certain tumor types.

Preclinical Pharmacokinetic Parameters in Rats nih.gov

ParameterValueUnit
Oral Bioavailability40.9%
Time to Peak Plasma Concentration (Tmax)~6.3h
Half-life (t½)9.5h

Major Metabolites Identified in Preclinical Studies nih.govbioworld.com

MetaboliteDescriptionRelative Exposure (Steady State, Human)
Unchanged this compoundParent CompoundMajor Component
N-Desethylthis compound (M3)Pharmacodynamically Active7.2 - 7.5% of Parent Drug Exposure
M1Oxidative DeaminationMinor
M7Oxidative DefluorinationMinor
M9-1, M9-5Indolylidene HydroxylationMinor
Cysteine ConjugatesReactive Intermediate AdductsMinor

Enzymes Involved in this compound Metabolism and Bioactivation nih.govbioworld.com

Enzyme SystemPrimary RoleRelevant MetabolitesTissue Localization (Preclinical)
CYP3A4/5N-desethylation, Oxidative deaminationM3, M1Intestine (Bioactivation)
CYP1A1/2Indolylidene hydroxylation, Oxidative defluorinationM7, M9-1, M9-5Liver, Kidney, Lung (Bioactivation)
Aldehyde DehydrogenaseOxidative deaminationM1Not specified in source
FMO 1/3N-oxidationNot specified in sourceNot specified in source

Advanced Research Methodologies and Translational Research Concepts

In Vitro Model Systems

In vitro models provide a controlled environment to study the direct effects of famitinib (B1672043) on cancer cells and other relevant cell types. The evolution of cell culture techniques from two-dimensional (2D) to three-dimensional (3D) systems, including co-culture and organoid models, has significantly enhanced the physiological relevance of these studies.

2D and 3D Cell Culture Systems for Compound Screening

Traditional 2D cell culture involves growing cells in a single layer on a flat surface. This method is widely used for high-throughput screening due to its simplicity and cost-effectiveness. Studies on this compound have utilized 2D cultures to assess its basic effects on cell proliferation, cell cycle, and apoptosis. For instance, this compound inhibited the growth of human gastric cancer cell lines BGC-823 and MGC-803 in a dose-dependent manner in 2D culture, with IC50 values of 3.6 µM and 3.1 µM, respectively. medchemexpress.comchemsrc.comnih.gov this compound also demonstrated inhibition of VEGF-induced proliferation, migration, and tubule formation in human umbilical vein endothelial cells (HUVECs) in vitro. medchemexpress.comchemsrc.commedchemexpress.com

However, 2D cultures often fail to fully recapitulate the in vivo tumor microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and oxygen/nutrient gradients. researchgate.netfrontiersin.orgmdpi.com Three-dimensional (3D) cell culture models, such as spheroids and cells embedded in hydrogels, offer a more physiologically relevant environment by allowing cells to grow and interact in a 3D space. researchgate.netfrontiersin.orgmdpi.com Cells in 3D cultures can exhibit different morphology, growth rates, gene expression, and responses to drugs compared to 2D cultures. researchgate.netmdpi.comnih.govoncotarget.com While specific detailed findings on this compound in 3D cell culture systems beyond basic proliferation assays in spheroids were not extensively highlighted in the provided search results, the general consensus is that 3D models are crucial for a more accurate assessment of drug efficacy and resistance mechanisms. mdpi.comnih.govoncotarget.commdpi.com

Table 1: In Vitro Effects of this compound on Gastric Cancer Cells (2D Culture)

Cell LineEffect ObservedIC50 (µM)Reference
BGC-823Inhibition of cell growth3.6 medchemexpress.comchemsrc.comnih.gov
MGC-803Inhibition of cell growth3.1 medchemexpress.comchemsrc.comnih.gov

This compound has also been shown to induce cell cycle arrest at the G2/M phase and cause apoptosis in gastric cancer cell lines in a dose-dependent manner in vitro. medchemexpress.comnih.govmedchemexpress.comnih.gov

Co-Culture Models for Cell-Cell Interaction Studies

Co-culture models involve culturing different cell types together to study their interactions, which are critical components of the tumor microenvironment. frontiersin.orgplos.orgnih.govmednexus.org These models can investigate the complex interplay between cancer cells and stromal cells, such as fibroblasts, endothelial cells, and immune cells. frontiersin.orgplos.orgmednexus.org Co-culture systems can be established with or without direct cell-to-cell contact, allowing for the study of interactions mediated by soluble factors or direct physical contact. frontiersin.orgmednexus.org

Research involving this compound in co-culture models has explored its effects on endothelial cell function in the context of angiogenesis. This compound inhibited the proliferation and migration of HUVECs, which are key components of blood vessels, and reduced micro-vessel spouting from matrigel-embedded rat aortic rings. medchemexpress.comchemsrc.commedchemexpress.comresearchgate.net Co-culture models incorporating endothelial cells with tumor cells can provide more detailed insights into how this compound affects the tumor vasculature and its impact on tumor growth and metastasis. researchgate.netnih.gov Studies have also investigated the synergistic effects of this compound in combination with other agents in co-culture models, such as the combination with HS-10296, a third-generation EGFR inhibitor, which synergistically inhibited the proliferation and migration of HUVECs. researchgate.netnih.gov

In Vivo Animal Models for Preclinical Research

In vivo animal models are essential for evaluating the systemic effects of this compound, including its efficacy, pharmacokinetics, and impact on the tumor microenvironment within a living organism. Mouse models are commonly used due to their genetic tractability and similarities to human disease processes.

Syngeneic and Xenograft Mouse Models

Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice, such as nude mice, to prevent rejection of the foreign tissue. medchemexpress.comnih.govmedchemexpress.comnih.gov These models are useful for studying the direct effects of a drug on human tumor growth. This compound has been extensively studied in xenograft models. For example, this compound inhibited the growth of BGC-823 gastric cancer xenografts in nude mice. medchemexpress.comnih.govmedchemexpress.comnih.gov In one study, this compound treatment resulted in a significantly smaller tumor volume compared to the control group. medchemexpress.comnih.govmedchemexpress.com this compound has also shown potent anti-tumor activity in various other established xenografts derived from human tumor cell lines. medchemexpress.comchemsrc.commedchemexpress.com Preclinical studies have demonstrated that this compound can reduce tumor growth in vivo via inhibition of angiogenesis. medchemexpress.comchemsrc.commedchemexpress.comnih.gov

Syngeneic models involve implanting tumor cells that originated from a specific inbred mouse strain into mice of the same genetic background. taconic.comcriver.comherabiolabs.com A key advantage of syngeneic models is that the host mice have an intact and functional immune system, which is crucial for evaluating immunotherapies and understanding the interplay between the drug, the tumor, and the immune system. taconic.comcriver.comherabiolabs.com While this compound is primarily known as a targeted therapy inhibiting kinases like VEGFR, PDGFR, and c-Kit, its potential interactions with the immune system are increasingly relevant in cancer treatment. chemsrc.comnih.govmedchemexpress.comnih.govresearchgate.net Studies using syngeneic models have investigated the combination of this compound with immunotherapies, such as PD-1 blockade, demonstrating that this compound can enhance antitumor immunity in murine lung cancer models. researchgate.netnih.gov This suggests that syngeneic models are valuable for exploring the immunomodulatory effects of this compound and its potential in combination therapies.

Table 2: In Vivo Effects of this compound in Xenograft Models

ModelCancer TypeResultReference
BGC-823 xenograftsGastric CancerInhibited tumor growth, reduced tumor volume medchemexpress.comnih.govmedchemexpress.comnih.gov
CNE-2 xenograftsNasopharyngealIncreased radiosensitivity, reduced tumor volume, decreased microvessel density nih.gov
NCI-H1975 xenograftsNSCLC (EGFR-mutant)Synergistic antitumor activity in combination with HS-10296 nih.gov
PC-9 xenograftsNSCLC (EGFR-mutant)Synergistic antitumor activity in combination with HS-10296 nih.gov
Lewis lung cancer modelLung CancerEnhanced antitumor immunity in combination with radioimmunotherapy and anti-PD-1 antibody nih.gov

Genetically Engineered Mouse Models (GEMMs) for Pathway Analysis

Genetically Engineered Mouse Models (GEMMs) are created by introducing specific genetic alterations that mimic those found in human cancers. crownbio.comnih.gov These models develop spontaneous tumors that often recapitulate the progression and heterogeneity of human disease more closely than xenograft models. crownbio.com GEMMs are particularly useful for studying the role of specific genes and pathways in tumorigenesis and evaluating the effects of targeted therapies on these pathways within a complex in vivo environment. crownbio.com

GEMMs can be engineered to express specific oncogenes or lack tumor suppressor genes relevant to the cancer type being studied. crownbio.comnih.govx-mol.net This allows researchers to investigate how this compound, as a multi-targeted kinase inhibitor, affects the signaling pathways it is designed to target (VEGFR, PDGFR, c-Kit, etc.) within a biologically relevant context. chemsrc.comnih.govmedchemexpress.comnih.govresearchgate.net While the provided search results did not detail specific studies using GEMMs to evaluate this compound, the utility of GEMMs in preclinical oncology research, including pathway analysis and assessing the efficacy of targeted therapies, is well-established. crownbio.comnih.gov GEMMs can provide insights into the mechanisms of response and resistance to this compound at a molecular level within a native tumor microenvironment.

Humanized Mouse Models for Immuno-Oncology Research

Humanized mouse models are crucial preclinical tools in immuno-oncology research, designed to evaluate the efficacy of therapies that target or harness the human immune system. innoserlaboratories.comtranscurebioservices.com These models involve reconstituting immunodeficient mice with components of the human immune system, such as human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells, and co-engrafting human tumors. innoserlaboratories.comtaconic.com This approach allows researchers to study the interplay between human tumor cells and a humanized immune system in a living organism, providing a more relevant context for evaluating immuno-oncology agents compared to traditional immunodeficient models. innoserlaboratories.comtranscurebioservices.com

Specifically in the context of this compound, which has been investigated in combination with immunotherapies like camrelizumab (an anti-PD-1 antibody) researchgate.netresearchgate.net, humanized mouse models can be instrumental. They enable the assessment of how this compound, an angiogenesis inhibitor which may influence the tumor microenvironment, impacts the human immune response and enhances the effects of immunotherapy. researchgate.net Studies utilizing these models can help elucidate the mechanisms of synergy between this compound and immune checkpoint inhibitors and evaluate their combined antitumor activity in a more clinically predictive setting. transcurebioservices.comresearchgate.net Different types of humanization, such as using CD34+ hematopoietic stem cells for long-term studies or PBMCs for shorter-term evaluations of T cell modulation, can be selected based on the specific research questions related to this compound's interaction with the immune system. transcurebioservices.comtaconic.comcriver.com

Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, metabolomics, and single-cell RNA sequencing, provide high-throughput analytical approaches to comprehensively study biological molecules and pathways. numberanalytics.comhumanspecificresearch.orgun.orgteknoscienze.com Integrating data from these different omics levels offers a holistic view of the biological systems and can provide insights into disease mechanisms and therapeutic impact. numberanalytics.comteknoscienze.com In this compound research, these technologies are applied to understand its molecular effects, identify targets, and discover biomarkers.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression levels. numberanalytics.comhumanspecificresearch.orgun.orgnih.gov Gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq), allows for the identification of differentially expressed genes under various conditions, such as treatment with this compound. nih.govunclineberger.org This can reveal the transcriptional changes induced by this compound, shedding light on affected signaling pathways and biological processes. mdpi.comfrontiersin.org

In this compound research, transcriptomic analysis can be used to understand how the compound influences gene networks related to angiogenesis, tumor growth, and the tumor microenvironment, consistent with its role as a multi-targeted receptor tyrosine kinase inhibitor. nih.govwikipedia.org Gene expression profiling can also help identify potential mechanisms of resistance or sensitivity to this compound by comparing the transcriptional landscapes of responsive and non-responsive cells or tissues. mdpi.comfrontiersin.org Studies have utilized gene expression profiling to investigate the impact of therapies, including those involving angiogenesis inhibitors, on the angiogenic profile of tumors. omicsdi.org

Proteomics and Phosphoproteomics Analysis for Target Engagement

Proteomics is the large-scale study of proteins, encompassing their abundance, structure, and interactions. numberanalytics.comhumanspecificresearch.orgun.org Phosphoproteomics specifically focuses on protein phosphorylation, a critical post-translational modification that regulates protein activity and signaling pathways. mit.edunih.govnih.gov Mass spectrometry-based techniques are commonly used for both proteomics and phosphoproteomics analysis. mit.edumdpi.com

Metabolomics Profiling to Understand Metabolic Impact

Metabolomics involves the comprehensive analysis of metabolites, the small molecules involved in cellular metabolism. numberanalytics.comhumanspecificresearch.orgun.org Metabolomic profiling can provide insights into the metabolic state of cells or organisms and how it is altered by disease or therapeutic intervention. nih.gov

Research on this compound has included studies characterizing its metabolic pathways in cancer patients, noting that it is extensively metabolized. nih.gov Metabolomics profiling in the context of this compound treatment can help understand how the drug affects cellular metabolic processes, potentially revealing metabolic vulnerabilities in cancer cells or identifying metabolic markers associated with drug response or resistance. nih.govwindows.net For instance, studies have explored metabolic analysis in immune cells in different states, which could be relevant when this compound is used in combination with immunotherapy. windows.net

Single-Cell RNA Sequencing for Cellular Heterogeneity

Single-cell RNA sequencing (scRNA-seq) allows for the analysis of gene expression at the level of individual cells, providing unprecedented resolution to study cellular heterogeneity within a tissue or population. humanspecificresearch.orgpacb.com This is particularly valuable in cancer research, where tumors are known to be composed of diverse cell populations with distinct molecular profiles and behaviors. unclineberger.org

Applying scRNA-seq in this compound research can help dissect the impact of the drug on different cell types within the tumor microenvironment, including cancer cells, immune cells, and stromal cells. researchgate.netwindows.net This can reveal how this compound affects the transcriptional state of specific cell populations, contributes to changes in the immune landscape, or influences cell-cell interactions. researchgate.netwindows.net For example, scRNA-seq has been used to elucidate the impact of treatments on tumor cells and the immune landscape in studies involving therapies that include angiogenesis inhibitors. researchgate.net It can also help identify rare cell populations that may be particularly sensitive or resistant to this compound. humanspecificresearch.org

Q & A

Q. How are cross-species differences in this compound metabolism addressed during translational research?

  • Conduct in vitro hepatocyte assays (human vs. rodent) to identify species-specific metabolites. Use ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry to quantify major metabolites (e.g., M1, M2) in plasma and tumor tissues .

Methodological Considerations

  • Data Interpretation : Use RECIST 1.1 for solid tumors and Lugano criteria for lymphomas. For contradictory survival data, apply Cox proportional hazards models with time-dependent covariates .
  • Ethical Compliance : Adhere to ICH GCP guidelines for informed consent and safety reporting. Document protocol deviations in trial master files .
  • Reproducibility : Share raw data and analysis code via repositories like ClinicalTrials.gov or Zenodo , following FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.